molecular formula C18H15N3 B14231982 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-44-7

5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B14231982
CAS No.: 824968-44-7
M. Wt: 273.3 g/mol
InChI Key: WULOSWLQPBTFKL-UHFFFAOYSA-N
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Description

5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that combines the structural features of pyrazole and isoquinoline. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline typically involves the annulation of pyrazole derivatives with isoquinoline precursors. One common method is the cyclization of 3-ethyl-1-phenylpyrazole with isoquinoline derivatives under specific conditions. The reaction often requires the presence of catalysts such as ruthenium (II) and copper (II) acetate, along with solvents like water or alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-3-ethyl-1H-pyrazolo[4,3-c]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of phenyl and ethyl groups with the pyrazoloisoquinoline core makes it a versatile compound for various applications .

Properties

CAS No.

824968-44-7

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

3-ethyl-5-phenyl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C18H15N3/c1-2-15-18-17(21-20-15)14-11-7-6-10-13(14)16(19-18)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21)

InChI Key

WULOSWLQPBTFKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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